

Technical Guide: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid**, a heterotrifunctional linker designed for advanced bioconjugation, drug development, and molecular imaging applications.

Core Properties and Structure

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile molecule that incorporates three distinct functional moieties connected by hydrophilic polyethylene glycol (PEG) spacers. This unique structure enables the sequential or simultaneous conjugation of different molecular entities.

- Azide Group (-N₃):** Allows for covalent attachment to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".^[1] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.
- Fluorescein Dye:** A widely used green fluorescent label that allows for the tracking and visualization of the conjugated molecule in applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.^[2]

- **Carboxylic Acid (-COOH):** Provides a reactive handle for forming a stable amide bond with primary amine groups (-NH₂) present on proteins, peptides, or other biomolecules. This reaction is typically facilitated by carbodiimide activators like EDC or uronium-based reagents like HATU.^{[3][4]}
- **PEG Linkers:** The two PEG3 (triethylene glycol) spacers enhance the molecule's aqueous solubility, reduce steric hindrance, and provide a flexible bridge between the conjugated partners.^[3]

This trifunctional nature makes the compound an ideal tool for building complex molecular constructs, such as fluorescently labeled probes, antibody-drug conjugates (ADCs), and PROTACs (Proteolysis Targeting Chimeras).^[1]

Quantitative Data

The physicochemical and spectral properties of **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** are summarized below. Data is compiled from various suppliers and general spectroscopic information for fluorescein isothiocyanate (FITC), which is spectrally similar.

Property	Value	Reference(s)
Molecular Formula	C ₃₈ H ₄₅ N ₅ O ₁₃ S	^{[5][6]}
Molecular Weight	811.85 g/mol (or 811.9 g/mol)	^{[3][6][7]}
CAS Number	2100306-50-9	^{[5][6]}
Purity	Typically >96% or >98%	^{[5][6]}
Appearance	Powder (color may vary)	^[8]
Excitation Maximum (Ex)	~485 - 495 nm	^{[1][5][7][8]}
Emission Maximum (Em)	~512 - 525 nm	^{[1][5][7][8]}
Solubility	Soluble in DMSO, DMF	^[5]
Storage Conditions	-20°C, protect from light	^[5]

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this linker. These are generalized protocols and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed reaction between the linker's azide group and an alkyne-functionalized molecule (e.g., a protein, nucleic acid, or small molecule).

Materials:

- **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid**
- Alkyne-modified biomolecule
- Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
- Ascorbic Acid stock solution (5 mM, freshly prepared)
- Triethylammonium acetate buffer (2 M, pH 7.0)
- DMSO (anhydrous)
- Inert gas (Argon or Nitrogen)

Methodology:

- Preparation of Reactants:
 - Dissolve the alkyne-modified biomolecule in water or an appropriate buffer.
 - Prepare a stock solution of the **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** linker (e.g., 10 mM in DMSO).
- Reaction Setup:
 - In a suitable reaction vial, add the alkyne-modified biomolecule.
 - Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.

- Add DMSO to the reaction, followed by the azide linker stock solution. Vortex briefly to mix. The final concentration of reactants should be optimized, but a slight excess of the azide linker is common.
- Catalyst Addition:
 - Add the required volume of 5 mM Ascorbic Acid stock solution to the mixture and vortex briefly.
 - Purge the solution by bubbling with an inert gas (e.g., argon) for 30-60 seconds to remove oxygen, which can interfere with the reaction.
 - Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial headspace with inert gas and cap tightly.
- Incubation:
 - Vortex the mixture thoroughly.
 - Allow the reaction to proceed at room temperature overnight or for a specified time (typically 4-16 hours), protected from light.
- Purification:
 - The resulting fluorescently-labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as acetone/ethanol precipitation (for DNA/oligonucleotides), size exclusion chromatography, or dialysis (for proteins).[7]

Protocol 2: Carboxylic Acid-Amine Coupling (Amide Bond Formation)

This protocol details the activation of the linker's carboxylic acid group to react with a primary amine on a target molecule using EDC and an optional N-hydroxysuccinimide (NHS) additive to improve efficiency.

Materials:

- **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid**

- Amine-containing molecule (e.g., protein, peptide)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- (Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
- Coupling/Reaction Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
- Anhydrous DMF or DMSO

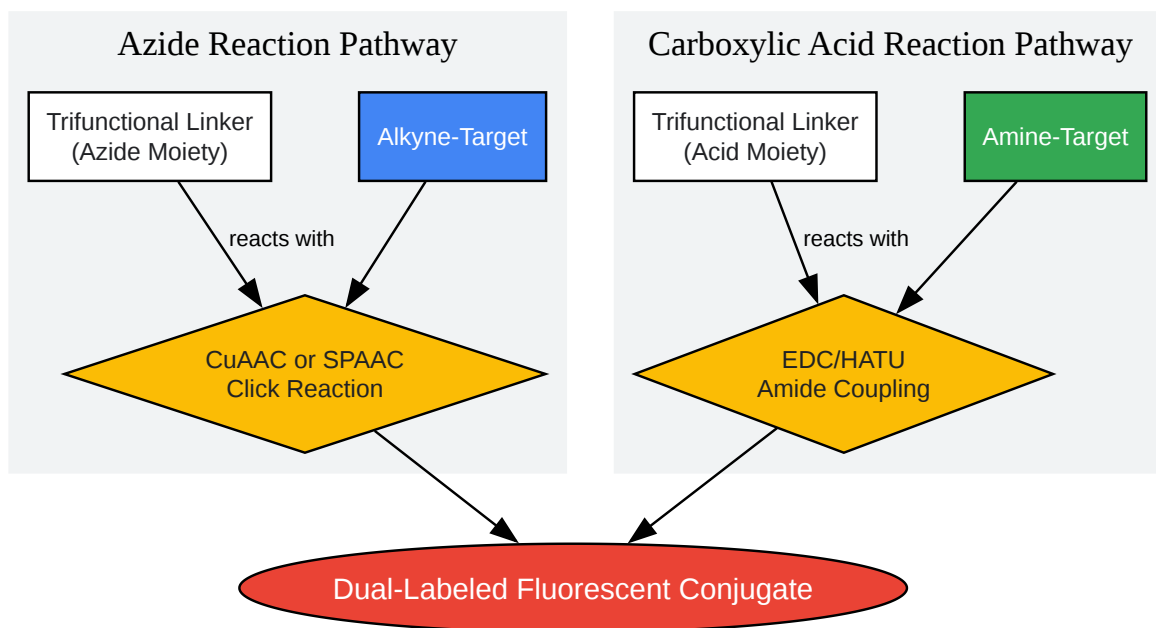
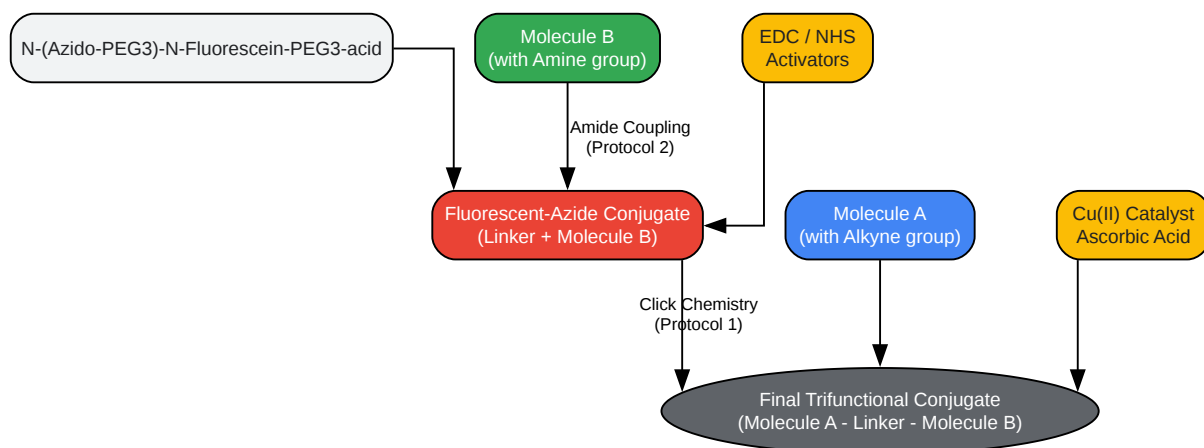
Methodology:

- Preparation of Reactants:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of the **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** linker in anhydrous DMF or DMSO.
 - Dissolve the amine-containing molecule in the Coupling Buffer.
- Activation of Carboxylic Acid:
 - In a separate microfuge tube, dissolve the linker in Activation Buffer.
 - Add a 5-10 fold molar excess of EDC (and NHS, if used) to the linker solution.
 - Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.
- Coupling Reaction:
 - Add the activated linker solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quenching:
 - Add Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to the reaction mixture and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-ester, preventing non-specific reactions.
- Purification:
 - Remove excess linker and byproducts using dialysis, size exclusion chromatography, or another purification method suitable for the target molecule.

Visualized Workflows

The following diagrams illustrate the logical workflows for utilizing **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** in bioconjugation experiments.



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